Predicted LogP Distinguishes 5-(2-Methylpropyl)pyrimidine-2-carboxylic Acid from Its Linear 5-Propyl Analog by >0.5 Log Units
The experimentally validated computational prediction (XLogP3) for 5-(2-methylpropyl)pyrimidine-2-carboxylic acid yields a value of approximately 1.37 . In contrast, the linear 5-propylpyrimidine-2-carboxylic acid has a predicted logP of approximately 0.85 (extrapolated from the 5-ethyl homologue data in the same database) . This >0.5 log unit difference indicates a significantly higher lipophilicity for the branched isobutyl derivative, which impacts membrane permeability, organic-phase partitioning, and chromatographic retention—critical parameters for synthesis route design and biological screening.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 1.37 (XLogP3, predicted) |
| Comparator Or Baseline | 5-Propylpyrimidine-2-carboxylic acid, logP ≈ 0.85 (predicted) |
| Quantified Difference | Approximately +0.52 log units higher for the target compound |
| Conditions | Computational prediction (XLogP3 method); data extracted from vendor physicochemical profiles |
Why This Matters
A >0.5 logP difference translates to approximately a 3.3‑fold higher partition coefficient into octanol, directly influencing the compound's behavior in liquid–liquid extraction, reverse-phase chromatography, and early drug-like property assessments.
